1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-3-2-4-13(19)9-12)23-7-5-11(6-8-23)16(20)25/h2-4,9,11,14,26H,5-8H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDSXGWNVPPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the bromophenyl group and the piperidine carboxamide moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on core heterocycles, substituents, and physicochemical properties:
Key Observations:
Core Heterocycles :
- The target compound’s thiazolo-triazole core is distinct from the benzodiazol-2-one in compound 35 and the imidazo-thiadiazole in . Thiazolo-triazoles are less common in literature but offer unique hydrogen-bonding capabilities due to fused nitrogen-rich rings.
- Trifluoromethylpyrazole-thiazole hybrids () exhibit higher metabolic stability due to fluorine substituents, a feature absent in the target compound .
Substituent Effects: The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl in and . Positional isomerism may alter steric interactions with biological targets.
Physicochemical Properties :
- The target compound’s hydroxyl group increases polarity compared to the methoxy-pyridinyl group in compound 35 , which may affect blood-brain barrier penetration.
- Imidazo-thiadiazole derivatives () are more lipophilic due to aromatic trimethoxyphenyl groups, favoring membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : Compound 35 () was synthesized in 56% yield via piperidine coupling , suggesting feasible routes for the target compound’s preparation.
- Biological Potential: Analogues like the trifluoromethylpyrazole-thiazole () highlight the importance of halogenation for bioactivity, though the target compound’s lack of fluorine may limit stability .
- Uniqueness: The combination of thiazolo-triazole, 3-bromophenyl, and piperidine carboxamide in the target compound distinguishes it from known derivatives, warranting further exploration of its pharmacokinetic and pharmacodynamic profiles .
Notes
- The evidence lacks direct biological data for the target compound; comparisons rely on structural inferences.
- Contradictions arise in substituent positioning (e.g., 3- vs. 4-bromophenyl), which may lead to divergent activities.
- Diversified references (e.g., patents, journals, supplier data) ensure a comprehensive analysis but highlight gaps in peer-reviewed pharmacological studies.
Biological Activity
The compound 1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule notable for its potential biological activities. This compound contains a piperidine ring, a bromophenyl group, and a thiazolo-triazole hybrid structure, which collectively contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.4 g/mol. The structure includes various functional groups that facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.4 g/mol |
| CAS Number | 869344-57-0 |
Biological Activity
Research indicates that compounds with similar structural features exhibit diverse biological activities. The presence of the thiazole and triazole rings is particularly significant as these motifs are known for their roles in various pharmacological effects:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against a variety of pathogens.
- Anticancer Potential : Some studies suggest that thiazole and triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The ability of such compounds to cross the blood-brain barrier makes them candidates for neuroprotective therapies.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the bromophenyl group may enhance binding affinity to certain targets due to its electron-withdrawing properties.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of thiazole-triazole derivatives, including compounds structurally similar to our target molecule. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives resembling our compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against bacterial infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally analogous compounds was conducted.
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Methyl 1-((3-bromophenyl)(6-hydroxy-thiazolo... | Anticancer | Induces apoptosis in cancer cells |
| Ethyl 1-((3-bromophenyl)(6-hydroxy-thiazolo... | Antimicrobial | Effective against Gram-positive bacteria |
| Methyl 1-((3-chlorophenyl)(6-hydroxy-thiazolo... | Neuroprotective | Protects neuronal cells from oxidative stress |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
